molecular formula C6H10N2O B3423678 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 31272-03-4

3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3423678
CAS No.: 31272-03-4
M. Wt: 126.16 g/mol
InChI Key: UIARRXNAPPSDFS-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes an ethyl group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. One common method is the reaction of ethyl acetoacetate with methyl hydrazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to form corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to form amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of pyrazolone derivatives.

Major Products Formed:

  • Oxidation Products: Pyrazolone oxo derivatives

  • Reduction Products: Amines or alcohols

  • Substitution Products: Alkylated pyrazolones

  • Condensation Products: Substituted pyrazolones

Scientific Research Applications

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one has found applications in various scientific research fields:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.

  • Agriculture: The compound is used in the development of herbicides and plant growth regulators.

  • Material Science: It is utilized in the creation of advanced materials with specific electronic or optical properties.

Mechanism of Action

3-Ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is structurally similar to other pyrazolone derivatives, such as 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the ethyl and methyl groups at specific positions on the pyrazolone ring contributes to its distinct reactivity and biological activity.

Comparison with Similar Compounds

  • 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • 1-methyl-3-phenyl-1H-pyrazol-5-one

  • 2,3-dimethyl-1H-pyrazol-5-amine

Properties

IUPAC Name

5-ethyl-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4-6(9)8(2)7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARRXNAPPSDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31272-03-4
Record name 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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